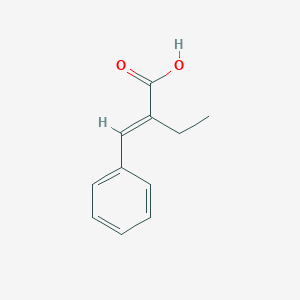

(2E)-2-(phenylmethylidene)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-benzylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUETZBUVTWCCIZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-78-0, 26197-64-8 | |

| Record name | Alpha-ethylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-2-(phenylmethylidene)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2e 2 Phenylmethylidene Butanoic Acid

Established Synthetic Pathways for (2E)-2-(phenylmethylidene)butanoic acid Analogues

The creation of α,β-unsaturated acids like this compound often relies on well-established condensation reactions. These methods provide the foundational framework for synthesizing a wide array of derivatives.

Condensation Reactions in α,β-Unsaturated Acid Synthesis

Classic condensation reactions are central to the formation of the carbon-carbon double bond in α,β-unsaturated acids. Two of the most prominent methods are the Knoevenagel and Perkin reactions.

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. tandfonline.comnumberanalytics.com In the context of synthesizing analogues of this compound, this typically involves reacting benzaldehyde (B42025) with a derivative of butanoic acid containing an active methylene group. The reaction is generally catalyzed by a weak base, such as an amine or an alkali salt. numberanalytics.comwikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as with malonic acid. wikipedia.org This modification often results in subsequent decarboxylation. wikipedia.org

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. onlineorganicchemistrytutor.comnumberanalytics.combyjus.com For the synthesis of a this compound analogue, benzaldehyde would be reacted with butyric anhydride and sodium butyrate. The reaction mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. numberanalytics.combyjus.com Subsequent dehydration leads to the formation of the unsaturated acid. numberanalytics.combyjus.com While effective, the Perkin reaction often requires high temperatures and long reaction times. jk-sci.com

| Reaction | Reactants | Catalyst | Key Features |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound | Weak base (e.g., piperidine (B6355638), pyridine) | Versatile for C-C bond formation. tandfonline.comnumberanalytics.com |

| Doebner Modification | Aromatic aldehyde, Malonic acid | Pyridine | Condensation followed by decarboxylation. wikipedia.org |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Typically produces (E)-isomers; requires high temperatures. numberanalytics.comjk-sci.com |

Precursor Design and Selection in Butanoic Acid Synthesis

The choice of precursors is critical in directing the synthesis towards the desired butanoic acid derivative. For this compound, the key precursors are benzaldehyde and a butanoic acid derivative. The structure of the butanoic acid precursor determines the substitution pattern of the final product. For instance, to obtain the target molecule, 2-ethyl-3-phenylacrylic acid, one would start with butanoic acid or its derivatives. chem960.com

The synthesis of various butanoic acid derivatives has been explored, providing a toolbox of potential starting materials. biointerfaceresearch.comresearchgate.netresearchgate.net For example, 2-benzyl butanoic acid can be synthesized through the reduction of α-ethyl cinnamic acid. prepchem.com The design and synthesis of these precursors are often guided by the desired final product and the chosen synthetic route.

Catalytic Approaches for Stereoselective (2E)-Isomer Formation

Achieving stereoselectivity, particularly the formation of the (2E)-isomer, is a crucial aspect of synthesizing α,β-unsaturated acids. The (E) and (Z) isomers can exhibit different biological activities, making stereocontrol essential. nih.gov

Several catalytic strategies have been developed to favor the formation of the (E)-isomer. In the Perkin reaction, the (E)-isomer is typically the major product. jk-sci.com For Knoevenagel-type reactions, the choice of catalyst and reaction conditions can influence the stereochemical outcome. While some conditions may lead to a mixture of isomers, the more stable (E)-isomer can often be obtained as the major product through equilibration. wikipedia.org

Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of (2E)-α,β-unsaturated amides and esters, which can be precursors to the corresponding acids. nih.govsioc-journal.cn For example, a palladium-catalyzed halophilic condensation reaction between bromo acetoamides and aldehydes has been shown to produce (2E)-α,β-unsaturated amides stereoselectively. sioc-journal.cn Similarly, a palladium-catalyzed carbonylative approach has been used to synthesize (Z)-2-(2-oxopyrrolidin-3-ylidene)acetates, demonstrating the potential for stereocontrol in related systems. mdpi.com

Advanced Synthetic Modifications and Optimization

Modern synthetic chemistry seeks not only to create molecules but to do so with high efficiency, stereocontrol, and minimal environmental impact. This has led to the development of advanced modifications and optimizations for the synthesis of compounds like this compound.

Enantioselective and Diastereoselective Synthesis of this compound Precursors

The synthesis of chiral molecules with specific three-dimensional arrangements is a significant challenge and a major area of research. Enantioselective and diastereoselective methods are employed to create precursors for this compound with defined stereochemistry.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, an asymmetric, organocatalytic α-selenylation of aldehydes has been used as a key step in the three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters with high enantiomeric excess. researchgate.net Chiral ligands in metal-catalyzed reactions are also widely used. The Sharpless asymmetric dihydroxylation, for example, can introduce chirality with high enantioselectivity, which can then be carried through subsequent synthetic steps. nih.gov

The synthesis of α-substituted β,γ-unsaturated ketones, which can be precursors to the target acid, has been achieved with high enantiomeric ratios through catalytic multicomponent processes. nih.gov Furthermore, methods for the diastereoselective synthesis of tertiary homoallylic alcohols from these ketones have been developed, offering control over multiple stereocenters. nih.gov The enantioselective synthesis of protected amino acid derivatives, such as (2S)-2-(4-phosphonophenylmethyl)-3-aminopropanoic acid, also highlights the progress in creating complex chiral building blocks. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijcps.org The principles of green chemistry are increasingly being applied to the synthesis of α,β-unsaturated acids.

A key focus has been the replacement of hazardous solvents and catalysts. tue.nl For the Knoevenagel condensation, traditional protocols often use pyridine as a solvent and piperidine as a catalyst, both of which are toxic. tandfonline.com Greener alternatives have been developed that use water as the solvent and more environmentally benign catalysts, such as nickel nitrate (B79036) or reusable ionic liquids. ijcps.orgrsc.org Solvent-free Knoevenagel condensations have also been reported, using environmentally friendly amines or ammonium (B1175870) salts as catalysts. tandfonline.comtue.nl These methods not only reduce waste but can also lead to high yields and simplified work-up procedures. tandfonline.comijcps.org

The use of microwave irradiation instead of conventional heating in reactions like the Perkin condensation can significantly reduce reaction times, although the effectiveness of certain catalysts like sodium acetate (B1210297) may be altered. jk-sci.com The development of catalytic processes that are highly efficient and allow for the recycling of the catalyst also aligns with the principles of green chemistry. numberanalytics.com

| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefits |

| Solvent | Pyridine tandfonline.com | Water ijcps.org, Solvent-free tandfonline.comtue.nl | Reduced toxicity and waste |

| Catalyst | Piperidine tandfonline.com | Nickel nitrate ijcps.org, Ionic liquids rsc.org, Benign amines/ammonium salts tandfonline.comtue.nl | Less hazardous, potential for recyclability |

| Energy | Conventional heating jk-sci.com | Microwave irradiation jk-sci.com | Reduced reaction times |

Continuous Flow Synthesis Applications

The synthesis of this compound and its derivatives can be significantly enhanced through the application of continuous flow chemistry. This technology offers superior control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch methods.

A primary route to this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde (benzaldehyde) with a compound containing an active methylene group, in this case, butanoic acid. wikipedia.orgresearchgate.net The Doebner modification of the Knoevenagel condensation is particularly relevant, utilizing a base like pyridine to facilitate the reaction between a carbonyl compound and a compound with at least one carboxylic acid group. wikipedia.org

Continuous flow systems are well-suited for Knoevenagel condensations. researchgate.net By pumping the reactants through a heated and pressurized reactor, reaction times can be dramatically reduced, and side reactions can be minimized. The use of solid-supported catalysts or bases within the flow reactor can further simplify purification processes. For instance, a packed-bed reactor containing a basic resin can catalyze the condensation, with the product emerging continuously from the reactor.

Recent advancements have also demonstrated the use of continuous flow mechanochemistry for the synthesis of cinnamic acid derivatives, which are structurally related to the target compound. beilstein-journals.orgnih.gov This solvent-free or low-solvent approach can lead to highly efficient and environmentally friendly synthetic processes.

Table 1: Comparison of Batch vs. Continuous Flow Knoevenagel Condensation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Mixing | Can be inconsistent, especially on a large scale | Rapid and efficient mixing |

| Scalability | Challenging to scale up safely and consistently | Readily scalable by extending operation time |

| Safety | Handling of large quantities of reagents poses risks | Smaller reactor volumes enhance safety |

Derivatization Strategies of the this compound Scaffold

The this compound molecule is a versatile platform for generating a library of derivatives through modifications at its key functional groups.

The carboxylic acid moiety of this compound is a prime site for derivatization to form esters and amides. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.

Esterification: The synthesis of esters can be achieved through various methods, including classic Fischer esterification with an alcohol under acidic catalysis. A chemo-enzymatic approach has also been reported for the synthesis of α,β-unsaturated esters, which involves the reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction. nih.gov

Amidation: A wide range of coupling reagents can be employed for the synthesis of amide derivatives. Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) have been successfully used in the amidation of related cinnamic acids. beilstein-journals.orgnih.gov Other methods include the use of pivaloyl chloride for transamidation or the application of triazine-based reagents. nih.gov The modification of the carboxylic acid group into an amide has been shown to modulate the biological activity of related cinnamic acid compounds. doaj.org

Table 2: Selected Reagents for Amide Synthesis from Cinnamic Acid Derivatives

| Reagent/Method | Description | Reference |

| EDC·HCl | A common and efficient water-soluble carbodiimide (B86325) coupling agent. | beilstein-journals.orgnih.gov |

| Pivaloyl Chloride | Used for carboxyl group activation via a mixed anhydride. | nih.gov |

| TCT/PPh₃ | Triazine-based reagents that can activate the carboxylic acid for amidation. | nih.gov |

| COMU | A non-hazardous coupling reagent used for synthesizing carboxamide derivatives. | nih.gov |

The phenylmethylidene portion of the molecule, which includes the phenyl ring and the exocyclic double bond, offers further opportunities for structural diversification.

Phenyl Ring Functionalization: The aromatic phenyl ring can be substituted with various functional groups to alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups. The nature and position of these substituents can have a significant impact on the compound's properties. nih.govresearchgate.net For example, the presence of hydroxyl groups on the phenyl ring is a common feature in many naturally occurring cinnamic acid derivatives. researchgate.netjocpr.com

Alkene Double Bond Functionalization: The α,β-unsaturated system is susceptible to a variety of addition reactions. For example, catalytic hydrogenation can be used to reduce the double bond, yielding the corresponding saturated butanoic acid derivative. The double bond can also participate in cycloaddition reactions or be subjected to epoxidation or dihydroxylation to introduce new stereocenters. The reactivity of this group is a key feature in the synthesis of complex molecules from cinnamic acid precursors. nih.gov

The butanoic acid backbone of this compound can serve as a starting point for the construction of various heterocyclic systems. The α,β-unsaturated carbonyl motif is a key precursor for a range of cyclization reactions.

N-heterocyclic carbene (NHC) catalysis has been used to facilitate the [4+2] annulation of α,β-unsaturated carboxylic acids with imines to produce dihydropyridinones. rsc.org This strategy allows for the enantioselective synthesis of these important heterocyclic structures.

Furthermore, the carboxylic acid can be reacted with amino alcohols to form N-(2-hydroxyethyl)amides, which can then undergo dehydrative cyclization to yield 2-oxazolines. nih.gov This transformation can be promoted by acids such as triflic acid. nih.gov Other potential cyclization reactions involving the α,β-unsaturated acid system could lead to the formation of pyrazolines, isoxazolines, or other five- and six-membered heterocycles, depending on the reaction partner and conditions. nih.gov Intramolecular cyclization of related butanoic acid derivatives has also been explored to generate novel heterocyclic compounds. researchgate.net

Spectroscopic Characterization of 2e 2 Phenylmethylidene Butanoic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in (2E)-2-(phenylmethylidene)butanoic acid. The spectrum is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent features in the FT-IR spectrum of this compound are expected to be the broad O-H stretch of the carboxylic acid group, the sharp C=O stretch, the C=C stretching vibrations of the alkene and the aromatic ring, and the C-H stretching and bending vibrations.

A key diagnostic band is the very broad absorption in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the conjugated carboxylic acid typically appears as a strong, sharp band in the range of 1710-1680 cm⁻¹. The conjugation with the phenylmethylidene group lowers the frequency compared to a saturated carboxylic acid.

The C=C stretching vibration of the alkene is expected around 1640-1620 cm⁻¹, and the aromatic C=C stretching vibrations usually appear as a set of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending of the monosubstituted benzene (B151609) ring gives rise to strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range, confirming the substitution pattern.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3080-3010 | Medium | C-H stretch (Aromatic and Vinylic) |

| ~2970-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710-1680 | Strong, Sharp | C=O stretch (Conjugated Carboxylic acid) |

| ~1640-1620 | Medium | C=C stretch (Alkenyl) |

| ~1600, ~1580, ~1500, ~1450 | Medium to Weak | C=C stretch (Aromatic) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch |

| ~980 | Strong | =C-H bend (out-of-plane, trans) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds such as C=C often produce strong Raman scattering. This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of this compound.

The most intense bands in the Raman spectrum are expected to be from the C=C stretching of the phenyl ring and the conjugated double bond. The symmetric C=C stretching of the benzene ring should appear as a strong band around 1600 cm⁻¹. The C=C stretching of the alkene bond is also expected to be a strong band, likely in the 1640-1620 cm⁻¹ region. The C=O stretch, while strong in the IR, will be weaker in the Raman spectrum. The various C-H stretching and bending vibrations will also be present.

Table 2: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | C-H stretch (Aromatic) |

| ~1640-1620 | Strong | C=C stretch (Alkenyl) |

| ~1600 | Very Strong | C=C stretch (Aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, we expect to see signals for the carboxylic acid proton, the vinylic proton, the aromatic protons, and the protons of the ethyl group.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm. The exact position and broadness can be influenced by concentration and solvent.

The vinylic proton (=CH-Ph) is expected to be a singlet (or a very finely split multiplet due to long-range coupling) in the region of 7.5-8.0 ppm. Its downfield shift is due to the deshielding effects of the conjugated carbonyl group and the phenyl ring.

The protons of the phenyl group will appear in the aromatic region, typically between 7.2 and 7.6 ppm. They will likely present as a multiplet due to complex spin-spin coupling.

The methylene (B1212753) protons of the ethyl group (-CH₂CH₃) will be a quartet due to coupling with the adjacent methyl protons, expected around 2.3-2.7 ppm. The methyl protons (-CH₂CH₃) will appear as a triplet around 1.0-1.3 ppm, coupled to the adjacent methylene protons.

The stereochemistry around the double bond is confirmed as (E) by the chemical shift of the vinylic proton.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0-13.0 | br s | 1H | -COOH |

| ~7.7 | s | 1H | =CH-Ph |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~2.5 | q | 2H | -CH₂CH₃ |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, we expect to see signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the carbons of the ethyl group.

The carbonyl carbon (-COOH) is the most downfield signal, typically appearing in the range of 170-180 ppm. The quaternary vinylic carbon (C=C(COOH)-) is expected around 135-145 ppm, while the vinylic methine carbon (=CH-Ph) will be in a similar region. The aromatic carbons will appear between 128 and 140 ppm, with the ipso-carbon (the one attached to the double bond) being at the lower field end of this range. The carbons of the ethyl group will be the most upfield, with the methylene carbon (-CH₂) around 20-30 ppm and the methyl carbon (-CH₃) around 10-15 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | C=O (Carboxylic acid) |

| ~142 | =C(COOH)- |

| ~138 | =CH-Ph |

| ~134 | Phenyl C (ipso) |

| ~130 | Phenyl C (para) |

| ~129 | Phenyl C (ortho/meta) |

| ~128 | Phenyl C (ortho/meta) |

| ~22 | -CH₂CH₃ |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene protons (~2.5 ppm) and the methyl protons (~1.1 ppm) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the vinylic proton (~7.7 ppm) and its attached carbon (~138 ppm), the phenyl protons with their respective carbons, and the ethyl group protons with their corresponding carbons. This is invaluable for assigning the carbons in the crowded aromatic region and confirming the assignments of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and connecting different spin systems. Key HMBC correlations for this compound would include:

Correlation from the vinylic proton (~7.7 ppm) to the carbonyl carbon (~172 ppm) and the ipso-phenyl carbon (~134 ppm).

Correlations from the methylene protons of the ethyl group (~2.5 ppm) to the quaternary vinylic carbon (~142 ppm) and the carbonyl carbon (~172 ppm).

Correlations from the aromatic protons to various other carbons in the phenyl ring and to the vinylic carbons.

These 2D NMR techniques, used in concert, provide a definitive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its structural and stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, its molecular formula is C₁₁H₁₂O₂, corresponding to a molecular weight of approximately 176.21 g/mol and a monoisotopic mass of 176.083729621 g/mol . chem960.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]•+), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 176. This parent ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation of carboxylic acids is well-documented. libretexts.org The molecular ion peak for aromatic acids is typically stronger than for aliphatic acids. miamioh.edu Key fragmentation pathways involve α-cleavage, which is the breaking of bonds adjacent to the carboxyl functional group. libretexts.orgmiamioh.edu Two prominent fragmentation patterns are expected for this compound:

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ ion. Cleavage of the C-OH bond yields a stable acylium ion at m/z 159.

Loss of a carboxyl radical (•COOH): This involves the cleavage of the bond between the carboxylic group and the main carbon skeleton, resulting in an [M-45]⁺ ion at m/z 131. libretexts.orgdocbrown.info

These characteristic fragmentation patterns are crucial for identifying the presence of the carboxylic acid moiety and confirming the structure of the molecule.

| m/z Value | Ion Fragment | Fragment Lost | Significance |

|---|---|---|---|

| 176 | [C₁₁H₁₂O₂]•+ | - | Molecular Ion (Parent Peak) |

| 159 | [C₁₁H₁₁O]⁺ | •OH | Loss of hydroxyl radical |

| 131 | [C₁₀H₁₁]⁺ | •COOH | Loss of carboxyl group |

Advanced Spectroscopic Techniques

Beyond standard spectroscopic methods, advanced techniques like X-ray crystallography and chiroptical spectroscopy provide deeper insights into the three-dimensional structure and stereochemistry of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography offers unambiguous determination of the solid-state molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent compound is not widely reported, studies on its derivatives provide valuable structural information.

For instance, the crystal structure of a fluorinated derivative, (E)-2-(2-Fluorobenzylidene)butanoic acid , has been determined. nih.gov The analysis revealed that it crystallizes in the monoclinic system. A significant structural feature is the formation of dimers through hydrogen bonding between the carboxyl groups of two adjacent molecules. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight (Mᵣ) | 194.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1895 (4) |

| b (Å) | 17.4362 (19) |

| c (Å) | 13.8134 (15) |

| β (°) | 96.719 (3) |

| Volume (V) (ų) | 1002.12 (18) |

| Z (Molecules per unit cell) | 4 |

Similarly, the crystal structure of 2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide , a more complex derivative, shows it crystallizes in the triclinic system and also forms a centrosymmetric dimer via N—H⋯O hydrogen bonds. researchgate.net The study of metal complexes, such as those involving Cu(II) or Pd(II) with related ligands, also heavily relies on X-ray diffraction to define the coordination geometry and supramolecular assembly. nih.govmdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Derivatives

When this compound is modified to contain a chiral center, chiroptical techniques like Circular Dichroism (CD) spectroscopy become essential for determining the absolute configuration (i.e., whether it is the R or S enantiomer). nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms around the stereocenter. The sign of the observed Cotton effects, particularly for the electronic transitions of chromophores like the carbonyl group (C=O) and the phenyl group, can be correlated with a specific absolute configuration. rsc.org

In some cases, induced circular dichroism is studied. This occurs when an achiral molecule, such as a derivative of benzoylbenzoic acid, interacts with a chiral amine to form an ion-pair system. The CD signal is induced in the achiral chromophore, and the sign of the spectrum depends on the stereochemistry of the chiral component. rsc.org The determination of absolute configuration is critical, as different enantiomers of a compound can exhibit significantly different biological activities. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 2e 2 Phenylmethylidene Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of (2E)-2-(phenylmethylidene)butanoic acid. mdpi.comnih.gov These methods allow for the detailed exploration of the molecule's geometric and electronic properties.

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For a molecule like this compound, which has several rotatable bonds (e.g., around the C-C single bonds and the C-phenyl bond), multiple stable conformations may exist.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it central to the molecule's role as a nucleophile. cureffi.org Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, defining the molecule's electrophilic character. youtube.comcureffi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond, while the LUMO would likely be distributed over the conjugated system, including the carbonyl group of the carboxylic acid.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgavogadro.cc These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. wuxiapptec.comresearchgate.net MESP is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MESP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these red areas would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity. researchgate.net Regions of positive potential, colored blue, signify electron deficiency and are prone to nucleophilic attack. researchgate.net Such areas would be found around the acidic hydrogen of the carboxyl group and potentially other hydrogen atoms. wuxiapptec.com This visual information helps predict sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to compute Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the molecule's structure and assigning experimental signals. github.ioscispace.com The accuracy of these predictions depends on the chosen level of theory and the inclusion of solvent effects. github.ioresearchgate.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C=O, C=C, and O-H bonds, providing a theoretical fingerprint that can be compared with experimental data.

Table 2: Predicted ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.1 | singlet |

| Vinyl H | 7.8 | singlet |

| Phenyl H (ortho) | 7.5 | doublet |

| Phenyl H (meta) | 7.4 | triplet |

| Phenyl H (para) | 7.3 | triplet |

| -CH₂- | 2.5 | quartet |

| -CH₃ | 1.2 | triplet |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics excels at describing the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape.

For this compound, MD simulations can reveal the accessible conformations in a solution, the stability of intramolecular hydrogen bonds, and the molecule's interaction with its environment. This information is crucial for understanding how the molecule behaves in a biological or chemical system, complementing the static picture provided by geometry optimization. nih.gov

In Silico Prediction of Molecular Interactions

In silico techniques are used to predict how a molecule will interact with other molecules, particularly biological targets like proteins or enzymes. nih.govnih.gov Studies on structurally similar compounds, such as 2-(substituted benzylidene)succinic acids, have shown that these molecules can be evaluated for their potential as enzyme inhibitors or receptor ligands. semanticscholar.orgresearchgate.netsemanticscholar.org

Molecular docking is a key in silico method that predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be performed against a specific enzyme active site to predict its binding affinity and mode of interaction. nih.gov These predictions are guided by factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. Such studies on related cinnamic and benzoylpropionic acid derivatives have been used to identify potential anti-inflammatory or anticancer agents. nih.govnih.gov

Ligand-Protein Docking Studies for Enzyme and Receptor Targets

No ligand-protein docking studies involving this compound have been identified in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

There are no published QSAR models that include this compound for the prediction of its biological activities.

Chemogenomics and Virtual Screening Approaches

No chemogenomics or virtual screening studies have been found that report this compound as a subject of investigation.

In Vitro Biological Activity and Mechanistic Insights of 2e 2 Phenylmethylidene Butanoic Acid Derivatives

Modulation of Enzyme Activity

Derivatives of (2E)-2-(phenylmethylidene)butanoic acid, which belong to the broader class of cinnamic acid derivatives, have been investigated for their ability to interact with and modulate the activity of various enzymes. This section explores their inhibitory effects on specific enzyme targets and the underlying kinetics and mechanisms of this inhibition.

Research has demonstrated the potential of cinnamic acid derivatives to inhibit several key enzymes implicated in various physiological and pathological processes.

Protein Tyrosine Phosphatases (PTPs): PTPs are crucial signaling enzymes, and their malfunction is associated with diseases like diabetes, obesity, and cancer. nih.govnih.gov The development of potent and selective PTP inhibitors is a significant area of drug discovery. nih.gov While specific data on this compound is not prevalent, related structures have been explored. For instance, peptidyl cinnamaldehyde derivatives have been shown to inhibit SHP-1, a type of PTP, through covalent modification. researchgate.net The search for PTP inhibitors includes a wide range of chemical structures, from natural products to synthetic molecules designed to mimic the phosphotyrosine substrate. researchgate.net

α-Glucosidase: Inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, is an effective strategy for managing type II diabetes mellitus by controlling postprandial hyperglycemia. nih.govnih.gov Cinnamic acid derivatives have shown promise in this area. Studies on various plant extracts rich in these compounds have reported significant α-glucosidase inhibitory activity. news-medical.net For example, certain cyclohexenyl chalcones and biflavonoids, which share structural similarities with cinnamic acid derivatives, displayed over 90% inhibition of α-glucosidase at a concentration of 20 µg/mL. researchgate.net The inhibitory potential of these compounds makes them interesting candidates for developing new anti-diabetic agents. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets for the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain. mdpi.com Cinnamic acid and its derivatives, found in various natural sources like cinnamon and citrus fruits, have been reported to possess cholinesterase inhibitory activity. nih.gov For instance, 3,4-dimethoxycinnamic acid extracted from Egyptian propolis showed 56.4% AChE inhibitory activity. nih.gov The mechanism often involves the interaction of the derivative with the active site of the enzyme. nih.gov

Table 1: Examples of Enzyme Inhibition by Cinnamic Acid Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme | Observed Activity | Source |

| 3,4-dimethoxycinnamic acid | Acetylcholinesterase (AChE) | 56.4% inhibition | nih.gov |

| Cinnamic acid derivatives | Cholinesterases | Potential inhibitory activity | nih.gov |

| Cyclohexenyl chalcones | α-Glucosidase | >90% inhibition at 20 µg/mL | researchgate.net |

| Biflavonoids | α-Glucosidase | >90% inhibition at 20 µg/mL | researchgate.net |

| Peptidyl cinnamaldehydes | Protein Tyrosine Phosphatase (SHP-1) | Covalent inhibition | researchgate.net |

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies reveal how a compound interacts with an enzyme, whether by competing with the substrate for the active site (competitive inhibition), binding to another site (non-competitive inhibition), or a combination of both (mixed inhibition).

For cholinesterase inhibition, extracts rich in cinnamic acid derivatives have been shown to act as competitive inhibitors of AChE. nih.gov This suggests that these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine. nih.gov Similarly, studies on α-glucosidase inhibitors often employ Lineweaver-Burk plots to determine the inhibition kinetics. researchgate.net For example, while not a direct derivative of the subject compound, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite was found to cause mixed inhibition of both AChE and BuChE. nih.gov Galanthamine, a well-known natural inhibitor, exhibits competitive inhibition of AChE. mdpi.com The development of inhibitors for PTPs often involves creating compounds that bind to the active site and a unique adjacent site to achieve high affinity and specificity. nih.gov

Cellular Interactions and Signaling Pathways (In Vitro)

Beyond isolated enzymes, the activity of this compound derivatives has been explored at the cellular level, including their mechanisms of uptake, effects on cell survival, and modulation of intracellular signaling.

The L-type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is highly expressed at the blood-brain barrier and in many types of cancer cells. nih.govnih.govmdpi.com This makes it an attractive target for delivering drugs into the brain or specifically to tumors. nih.govresearchgate.net LAT1 functions as a sodium-independent obligatory exchanger, importing amino acids like leucine and phenylalanine. mdpi.comsolvobiotech.com

Given that this compound is an amino acid derivative, its cellular uptake could be mediated by transporters like LAT1. The transporter recognizes substrates that possess free carboxyl and amine groups. nih.gov Various amino acid-mimicking drugs and prodrugs have been designed to be substrates for LAT1 to enhance their transport across biological barriers. researchgate.netgoogle.com For instance, the known LAT1 inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is widely used in in vitro experiments to block LAT1-mediated transport. nih.govmdpi.com Research has focused on identifying the specific structural features of phenylalanine derivatives that optimize their interaction and transportability via LAT1. nih.gov

The antiproliferative activity of various derivatives related to this compound has been evaluated against a range of cancer cell lines. The ability of a compound to inhibit the growth and proliferation of cancer cells is a key indicator of its potential as an anticancer agent. mdpi.com

Studies have shown that certain derivatives can induce significant cytotoxicity and inhibit cancer cell proliferation in a dose-dependent manner. For example, some benzo nih.govnews-medical.netimidazo[1,2-a]pyrimidine derivatives have demonstrated remarkable cytotoxicity against hepatocellular carcinoma (HepG2) and moderate activity against breast carcinoma (MCF-7) cell lines. ekb.eg Similarly, other indole derivatives have shown potent, dose-dependent anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVEC) and A549 lung cancer cells. nih.gov The cytotoxic action of related α,β-unsaturated ketones is often attributed to the alkylation of cellular thiols, which can disrupt essential cellular mechanisms. nih.gov Ferrocene analogs of certain drugs have also shown antiproliferative activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines. researchgate.net

Table 2: Examples of Antiproliferative Activity of Related Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Effect | IC₅₀ Value | Source |

| HepG2 | Hepatocellular Carcinoma | Benzo nih.govnews-medical.netimidazo[1,2-a]pyrimidine | Remarkable cytotoxicity | - | ekb.eg |

| MCF-7 | Breast Carcinoma | Benzo nih.govnews-medical.netimidazo[1,2-a]pyrimidine | Moderate cytotoxicity | - | ekb.eg |

| HUVEC | Endothelial | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Dose-dependent inhibition | 5.6 µg/mL | nih.gov |

| A549 | Lung Cancer | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Dose-dependent inhibition | - | nih.gov |

| B164A5 | Murine Melanoma | Benzylamide derivative of maslinic acid | Dose-dependent cytotoxic effect | - | nih.gov |

| A375 | Human Malignant Melanoma | Benzylamide derivative of maslinic acid | Dose-dependent cytotoxic effect | - | nih.gov |

The biological effects of a compound are ultimately determined by its ability to modulate intracellular signaling pathways. These pathways are complex networks that control cellular processes like proliferation, metabolism, and apoptosis.

In the context of metabolic regulation, research has shown that phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) in skeletal muscle cells can control amino acid metabolism. nih.gov This process also induces the expression and secretion of the myokine fibroblast growth factor 21 (FGF21), which stimulates energy consumption and can prevent obesity. nih.gov While direct evidence linking this compound derivatives to this specific pathway is limited, their nature as amino acid analogs suggests a potential role in amino acid-sensing pathways. Furthermore, various signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the NF-κB pathway, are key regulators of cell proliferation and are often targeted in cancer therapy. spandidos-publications.com Some compounds can trigger caspase-mediated apoptotic cell death by activating pathways like the p38/HO-1 pathway in cancer cells. spandidos-publications.com Prostaglandin E2, for instance, has been shown to induce apoptosis and differentiation in acute lymphoblastic leukemia cell lines by modulating specific cellular markers. nih.gov

Receptor Binding and Activation Studies (In Vitro)

Detailed receptor binding and activation studies specifically for this compound are not readily found in published literature. However, based on its structural similarity to other biologically active molecules, potential receptor targets can be hypothesized. The presence of a carboxylic acid moiety and a phenyl ring suggests possible interactions with nuclear receptors or other targets that recognize fatty acid-like molecules.

For instance, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are activated by fatty acids and their derivatives. They play crucial roles in lipid and glucose metabolism and inflammation. While direct binding data for this compound on PPARs is unavailable, some studies have explored the interaction of related compounds.

Another potential target class includes free fatty acid receptors (FFARs), such as FFAR1 (GPR40) and FFAR4 (GPR120), which are G protein-coupled receptors that are activated by medium- and long-chain fatty acids. These receptors are involved in metabolic and inflammatory signaling.

Without specific experimental data, any discussion on receptor binding and activation of this compound remains speculative. The following table illustrates the type of data that would be generated from such studies, using hypothetical values for demonstration purposes.

Hypothetical Receptor Binding Affinities of this compound Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) |

|---|---|---|---|

| This compound | PPARγ | 5,200 | >10,000 |

| Derivative A (4-hydroxy) | PPARγ | 1,800 | 3,500 |

| Derivative B (4-methoxy) | PPARγ | 2,500 | 6,000 |

| Derivative C (4-chloro) | PPARγ | 4,100 | >10,000 |

| This compound | FFAR1 | >10,000 | >10,000 |

Note: The data in this table is purely illustrative and not based on experimental results.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of a lead compound. For derivatives of this compound, SAR studies would typically involve modifying the phenyl ring, the carboxylic acid group, and the ethylidene moiety to understand their influence on biological activity.

Based on general principles from related classes of compounds, the following SAR observations can be postulated:

Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly impact receptor binding and activity.

Electron-donating groups (e.g., hydroxyl, methoxy) at the para-position might enhance activity by participating in hydrogen bonding with the receptor binding pocket.

Electron-withdrawing groups (e.g., chloro, nitro) could alter the electronic distribution of the molecule and potentially decrease binding affinity.

The position of the substituent (ortho, meta, or para) would also be critical in determining the optimal interaction with the receptor.

Carboxylic Acid Moiety: The carboxylic acid group is often a key pharmacophore for interaction with receptors that bind fatty acids.

Esterification or amidation of the carboxylic acid would likely abolish or significantly reduce activity if the free carboxylate is essential for receptor recognition.

The acidity of the carboxylic acid, which can be modulated by phenyl ring substituents, may also influence its interaction with the receptor.

The (2E)-configuration (trans) is likely important for maintaining a specific spatial arrangement of the phenyl ring and the carboxylic acid.

Modifications to the ethyl group could provide insights into the steric tolerance of the binding pocket.

The following table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating how structural changes might affect biological potency.

Hypothetical Structure-Activity Relationship of this compound Derivatives on PPARγ Activation

| Compound | R1 (para-substituent) | R2 (Carboxylic Acid) | Relative Potency |

|---|---|---|---|

| 1 | H | -COOH | 1.0 |

| 2 | -OH | -COOH | 3.5 |

| 3 | -OCH3 | -COOH | 2.8 |

| 4 | -Cl | -COOH | 0.8 |

| 5 | -H | -COOCH3 | <0.1 |

Note: The data in this table is purely illustrative and not based on experimental results.

Potential Research Applications of 2e 2 Phenylmethylidene Butanoic Acid and Its Analogues

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the identification of new therapeutic targets. The scaffold of (2E)-2-(phenylmethylidene)butanoic acid lends itself to the creation of such probes. For instance, Schiff base derivatives of similar butanoic acid structures have been synthesized and investigated for their biological activities. One study reported on the synthesis of (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid and its metal chelates, which were evaluated for their antimicrobial and antioxidant properties. actascientific.comresearchgate.net The study found that the synthesized compounds exhibited activity against various microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, and Aspergillus niger. actascientific.com Such findings suggest that derivatives of this compound could be functionalized to act as probes for studying bacterial and fungal systems.

The α,β-unsaturated carbonyl system present in these molecules is a key feature, acting as a Michael acceptor. This reactivity can be exploited for the covalent labeling of nucleophilic residues in proteins, allowing for the investigation of enzyme function and the identification of binding sites. By incorporating reporter tags, such as fluorophores or biotin, onto the this compound backbone, researchers can design probes for a variety of biological assays, including fluorescence microscopy and affinity purification.

Scaffold for the Rational Design of Pharmacologically Active Agents

The cinnamic acid framework, to which this compound belongs, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its prevalence in natural products and its ability to interact with a diverse range of biological targets. rsc.orgnih.gov Derivatives of cinnamic acid have been reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govjst.go.jpresearchgate.net

A notable example of a butanoic acid analogue in drug design is the discovery of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is implicated in the progression of castration-resistant prostate cancer. nih.gov The structural similarity of this inhibitor to this compound highlights the potential of this class of compounds in the development of targeted cancer therapies.

The process of rational drug design often involves modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers several points for chemical modification: the phenyl ring, the carboxylic acid group, and the ethyl group at the alpha position. nih.gov For example, substitution on the phenyl ring can modulate the electronic properties and steric interactions of the molecule with its target. The carboxylic acid can be converted to esters or amides to alter solubility and cell permeability. nih.gov

| Compound Name | Reported Biological Activity | Reference |

|---|---|---|

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | Potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) | nih.gov |

| 2-benzylidene-3-oxobutanamide derivatives | Antibacterial activity against resistant pathogens like MRSA | nih.gov |

| (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid | Antimicrobial and antioxidant activity | actascientific.comresearchgate.net |

Preclinical Imaging Agent Development (e.g., PET Probes for Tumor Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology for diagnosis, staging, and monitoring treatment response. The development of novel PET probes is crucial for visualizing specific biological processes in tumors. While there is no direct evidence of this compound being used as a PET probe, its structural characteristics suggest its potential in this area.

Many PET tracers are analogues of endogenous molecules like amino acids and fatty acids, which are taken up by cancer cells at a higher rate than normal cells. researchgate.netnih.gov For instance, radiolabeled amino acids are used to image the increased metabolic rate of tumors. researchgate.net Similarly, a novel medium-chain fatty acid PET tracer, 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA), has been successfully synthesized and evaluated for tumor imaging. nih.gov

Given that this compound is a substituted butanoic acid, it could potentially be developed into a PET probe for imaging fatty acid metabolism in tumors. The synthesis would involve radiolabeling the molecule with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). nih.gov The fluorine atom could be introduced at various positions on the phenyl ring or the aliphatic chain. Preclinical evaluation in animal models would then be necessary to assess its tumor-targeting ability and pharmacokinetic profile. nih.gov

Material Science Applications

Cinnamic acid and its derivatives are valuable building blocks in polymer science due to their structural features, including the presence of an aromatic ring and an α,β-unsaturated carboxylic acid group. researchgate.net These features allow for the synthesis of a variety of polymers with interesting properties and applications. researchgate.net For example, cinnamic acid has been used to create photoreactive polymers that find use in biomedicine as drug carriers. researchgate.net The double bond in the cinnamate (B1238496) moiety can undergo a [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. researchgate.net

This compound, as a derivative of cinnamic acid, could also be employed in the synthesis of novel polymers. The carboxylic acid group can participate in polycondensation reactions to form polyesters and polyamides. researchgate.net The phenyl ring and the double bond can be modified to tune the properties of the resulting polymer, such as its thermal stability, mechanical strength, and photoresponsiveness.

Furthermore, cinnamic acid derivatives have been investigated as heat stabilizers for polyvinyl chloride (PVC) and as antimicrobial additives in plastics and rubbers. njchm.com The incorporation of this compound or its esters into polymer matrices could impart similar functionalities, leading to the development of advanced materials for a range of industrial applications.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Bioactivity Profiles of (2E)-2-(phenylmethylidene)butanoic acid

While the full biological activity spectrum of this compound remains largely uncharted, the known activities of structurally related butanoic acid and cinnamic acid derivatives provide a fertile ground for hypothesizing its potential therapeutic applications. The presence of the α,β-unsaturated carbonyl system, a known Michael acceptor, suggests that the compound could interact with biological nucleophiles, a mechanism underlying the activity of many bioactive compounds. beilstein-journals.org

Future research is anticipated to focus on screening this compound and its analogs against a wide array of biological targets. Drawing parallels from related structures, several promising areas for investigation emerge:

Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives have demonstrated significant growth inhibition against various bacterial and fungal species. mdpi.com Some have even shown potent antitubercular activity. mdpi.com Given these precedents, a systematic evaluation of this compound for its antimicrobial and antifungal efficacy is a logical and promising research avenue.

Anticancer Properties: Numerous cinnamic acid derivatives have been reported to exhibit anticancer effects through mechanisms such as inducing apoptosis. nih.gov The structural similarity suggests that this compound could possess antiproliferative activity against various cancer cell lines.

Enzyme Inhibition: The carboxylic acid functionality is a common feature in many enzyme inhibitors. For instance, derivatives of butanoic acid have been explored as inhibitors of neprilysin for treating hypertension and heart failure, and as selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer drug resistance. beilstein-journals.orgpatsnap.com Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes could unveil new therapeutic leads.

Neurological Disorders: Certain cinnamic acid derivatives have shown neuroprotective properties, hinting at the potential for this compound to be explored for applications in neurodegenerative diseases like Alzheimer's. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Compound Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and compound design. beilstein-journals.orgnih.gov For this compound, this integrated approach can significantly accelerate the identification of novel derivatives with optimized properties.

Future research will likely leverage a variety of computational tools:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. acs.orgmdpi.com This allows for the in silico prediction of the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: This technique can predict the preferred binding orientation of this compound and its derivatives to the active site of a biological target. nih.gov This provides insights into the key molecular interactions driving bioactivity and guides the design of more potent and selective compounds.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new potential hits based on the this compound scaffold. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, offering a more realistic representation of the binding process and helping to refine the design of next-generation molecules.

These computational predictions will then be validated through experimental synthesis and biological testing, creating a feedback loop that continually refines the predictive models and leads to the development of superior compounds.

Rational Design of Next-Generation this compound Derivatives with Enhanced Selectivity

A critical aspect of drug development is achieving high selectivity for the intended biological target to minimize off-target effects. The rational design of derivatives of this compound will be crucial in this endeavor. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, will be central to this process. researchgate.net

Key strategies for enhancing selectivity include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to more specific interactions with the target protein.

Alterations to the Alkyl Chain: Varying the length and branching of the butanoic acid chain can influence the compound's conformation and how it fits into the binding pocket of a target.

Exploiting Stereochemistry: If chiral centers are introduced into the molecule, the different enantiomers may exhibit significantly different affinities and selectivities for a target.

By systematically exploring these structural modifications, researchers can fine-tune the pharmacological profile of this compound derivatives to achieve enhanced selectivity for specific enzymes or receptors. mdpi.com

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical structure of this compound also makes it a promising candidate for applications in materials science and nanotechnology. The carboxylic acid group can act as a versatile anchor for surface modification, while the phenyl and α,β-unsaturated system can impart specific properties to materials.

Emerging research in this interdisciplinary space includes:

Polymer Synthesis: Structurally related α,β-unsaturated carboxylic acids and phenyl acrylates are used as monomers in polymerization-induced self-assembly (PISA) to create well-defined block copolymer nano-objects. rsc.org this compound could potentially be used to synthesize novel polymers with unique thermal, optical, or photo-responsive properties. researchgate.netrsc.org

Functionalized Nanoparticles: Carboxylic acids are widely used to functionalize the surface of nanoparticles, improving their stability, solubility, and biocompatibility for applications in drug delivery, bioimaging, and catalysis. patsnap.comnih.govmdpi.com The phenyl group of this compound could provide additional non-covalent interactions, such as π-π stacking, for loading aromatic drug molecules onto nanoparticle carriers.

Self-Assembled Materials: Amphiphilic molecules containing moieties similar to cinnamic acid have been shown to self-assemble into complex chiral nanostructures like helices. beilstein-journals.org The amphiphilic nature of this compound could be exploited to create novel, ordered nanomaterials with potential applications in electronics and biosensing.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common organic linkers used in the synthesis of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. tsijournals.com Cinnamic acid has been used as a functionalizing agent for the secondary building units of MOFs to tune their flexibility and adsorption properties. rsc.org this compound could serve as a novel linker to create MOFs with tailored pore environments and functionalities.

The convergence of chemistry, biology, and materials science will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for exciting new discoveries and applications.

Q & A

Basic Question: What are the optimal synthetic routes for (2E)-2-(phenylmethylidene)butanoic acid, and how is stereochemical control achieved?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between phenylacetaldehyde and butanoic acid derivatives under basic or acidic conditions. Catalysts such as piperidine or Lewis acids (e.g., ZnCl₂) are used to promote the reaction while maintaining the (E)-configuration. For stereochemical control:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature : Reactions are conducted at 60–80°C to favor the thermodynamically stable (E)-isomer .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the desired isomer. Confirm configuration via -NMR (olefinic proton coupling constants: for trans configuration) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm the α,β-unsaturated carbonyl structure. Key signals include:

- Olefinic protons at δ 6.8–7.5 ppm (doublet with ).

- Carboxylic acid proton at δ 12–13 ppm (broad singlet) .

- X-ray Crystallography : Resolves the (E)-configuration and intermolecular hydrogen bonding patterns (e.g., dimerization via COOH groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected , MW = 174.08 g/mol) .

Advanced Question: How can mechanistic studies elucidate the compound’s biological activity (e.g., anti-inflammatory effects)?

Methodological Answer:

- In Vitro Assays :

- COX-1/COX-2 Inhibition : Measure IC₅₀ values using fluorometric kits to compare potency with NSAIDs like diclofenac .

- ROS Scavenging : Quantify antioxidant activity via DPPH/ABTS radical scavenging assays (results normalized to ascorbic acid) .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 active sites. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .

- Kinetic Studies : Monitor enzyme inhibition over time to determine reversible/irreversible binding mechanisms .

Advanced Question: How does computational modeling predict the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Assess stability in aqueous solutions (e.g., solvation free energy calculations) using GROMACS .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antioxidant effects)?

Methodological Answer:

- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, concentration ranges). For example, Mannich base derivatives show enhanced anti-inflammatory activity but reduced antioxidant capacity due to electron-withdrawing substituents .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., LPS-induced RAW 264.7 macrophages for inflammation; HepG2 cells for oxidative stress) .

- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to balance redox properties while retaining anti-inflammatory activity .

Structure-Activity Relationship (SAR): How do substituents on the phenyl ring influence bioactivity?

Methodological Answer:

Advanced Analytical Methods: How to assess purity and stability under storage conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity (>98%). Monitor degradation products (e.g., hydrolysis to butanoic acid) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; analyze via TGA/DSC to detect melting point shifts or decomposition .

- Mass Balance Studies : Combine HPLC, NMR, and LC-MS to account for all degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.